5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Overview
Description
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide is a complex organic compound with a unique structure that includes a phosphacycloundecine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phosphacycloundecine ring and the introduction of the methyl group at the 5-position. Common reagents used in the synthesis include phosphorous oxychloride, methyl iodide, and various catalysts to facilitate the cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield various phosphonate esters.
Scientific Research Applications
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes that depend on phosphorus-containing compounds.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar ring structure but lacks the phosphorus atom.
1,2,3,4-tetrahydro-5-methyl-naphthalene: Another similar compound with a different substitution pattern.
5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
The uniqueness of 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide lies in its phosphacycloundecine ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methyl-2,5,7,10-tetraoxa-6λ5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-triene 6-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-17(12)15-8-6-13-10-4-2-3-5-11(10)14-7-9-16-17/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKFZUBRXAMSDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)OCCOC2=CC=CC=C2OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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